molecular formula C20H12N2Na2O4+2 B12437005 Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid

Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid

Cat. No.: B12437005
M. Wt: 390.3 g/mol
InChI Key: AUPXFICLXPLHBB-UHFFFAOYSA-N
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Description

Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound features a double-ring structure with two quinoline moieties, each containing a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moieties to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes . It also interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid is unique due to its specific structure, which includes two quinoline moieties with carboxylic acid groups at specific positions. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H12N2Na2O4+2

Molecular Weight

390.3 g/mol

IUPAC Name

disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1

InChI Key

AUPXFICLXPLHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na+].[Na+]

Origin of Product

United States

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